CALCIUML-METHYLFOLATE
Description
Chemical Identity and Structural Characterization
Nomenclature and Chemical Designation
Calcium L-methylfolate exists under numerous systematic and commercial designations that reflect its complex chemical structure and various applications. The International Union of Pure and Applied Chemistry systematic name for this compound is calcium (2S)-2-[[4-[[(6S)-2-amino-5-methyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl]methylamino]benzoyl]amino]pentanedioate. This comprehensive nomenclature reflects the stereochemical configuration and complete structural framework of the molecule.
The compound is registered under Chemical Abstracts Service number 151533-22-1, providing unambiguous identification within chemical databases. Alternative systematic designations include calcium levomefolate and L-5-methyltetrahydrofolate calcium, both of which are widely recognized in scientific literature. The compound also carries the regulatory designation A9R10K3F2F under the United States Food and Drug Administration Unique Ingredient Identifier system.
Commercial and proprietary names for calcium L-methylfolate include Metafolin, which represents the most widely recognized brand designation. Additional commercial names encompass Deplin, Bodyfolin, Nutrifolin, Extrafolate-S, and L-5 MTHF. These various nomenclatures reflect the compound's presence across multiple industrial and research applications, necessitating standardized identification protocols for scientific communication.
Stereochemical Configuration and Isomeric Forms
The stereochemical configuration of calcium L-methylfolate is fundamental to its biological activity and chemical behavior. The compound exists specifically as the (6S, αS) diastereoisomer, representing the naturally occurring configuration found in biological systems. This stereochemical arrangement is critical for the compound's functional properties and distinguishes it from other potential isomeric forms.
The molecule contains two distinct chiral centers that determine its overall three-dimensional structure. The 6S configuration at the pteridine ring system and the αS configuration in the glutamic acid moiety correspond to the natural L-configuration found in biological folate compounds. This specific stereochemical arrangement is maintained through controlled synthetic processes that ensure separation and purification of the desired isomer from potential diastereoisomeric mixtures.
Manufacturing processes specifically target the isolation of the (6S, αS) isomer while minimizing the presence of the (6R, αS) diastereoisomer. Quality control specifications typically require that calcium d-methylfolate (the undesired 6R, αS-diastereoisomer) content remains below 1.0 percent of the total product composition. This stringent stereochemical purity requirement ensures consistent chemical and functional properties across different production batches.
Molecular Structure and Formula
Calcium L-methylfolate possesses the molecular formula C₂₀H₂₃CaN₇O₆, representing the anhydrous form of the compound. The molecular weight is precisely 497.5 daltons for the anhydrous form, though commercial preparations typically contain varying amounts of structurally bound water molecules. The compound structure incorporates a complex pteridine ring system linked to para-aminobenzoic acid and glutamic acid moieties, with a methyl group attached at the 5-position of the reduced pteridine ring.
The structural formula reveals the intricate connectivity between the pteridine core, the aromatic benzoyl linking group, and the carboxylated side chain. The pteridine ring system exists in a reduced tetrahydro state, distinguishing it from the fully oxidized pteridine ring found in folic acid. This reduced configuration significantly influences the compound's chemical reactivity and stability characteristics compared to its oxidized counterparts.
Table 1: Molecular Characteristics of Calcium L-methylfolate
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C₂₀H₂₃CaN₇O₆ | |
| Molecular Weight (anhydrous) | 497.5 g/mol | |
| CAS Registry Number | 151533-22-1 | |
| PubChem Compound ID | 135564391 | |
| InChI Key | CZDUXPNTZGHMRC-ZPZVDPIKNA-N |
The calcium ion coordination within the structure involves the carboxylate groups of the glutamic acid portion, forming a stable salt complex that enhances the compound's crystalline properties and storage stability. This calcium salt formation represents a crucial structural feature that differentiates the compound from its free acid form and contributes to its distinctive physicochemical properties.
Physical and Chemical Properties
Solubility Characteristics
The solubility profile of calcium L-methylfolate exhibits characteristic patterns that reflect its ionic nature and complex molecular structure. The compound demonstrates sparingly soluble behavior in pure water, with enhanced solubility observed in aqueous acidic conditions. This pH-dependent solubility characteristic is attributed to the ionizable functional groups within the molecular structure and the calcium salt formation.
In organic solvent systems, calcium L-methylfolate shows very slight solubility or complete insolubility in most common organic solvents. This hydrophilic character is consistent with the presence of multiple polar functional groups and the ionic calcium coordination within the structure. However, the compound exhibits notable solubility in alkaline aqueous solutions, where deprotonation of carboxyl groups enhances solvation.
Table 2: Solubility Characteristics of Calcium L-methylfolate
The temperature dependency of solubility has been documented, with heating generally improving dissolution rates in aqueous systems. This thermal enhancement of solubility is particularly pronounced in acidic aqueous media, where the combination of elevated temperature and protonation facilitates increased solvation of the compound.
Stability Profile
The stability characteristics of calcium L-methylfolate represent critical parameters for storage, handling, and application considerations. Thermal stability studies indicate that the compound undergoes decomposition at approximately 300 degrees Celsius, precluding traditional melting point determination. This decomposition temperature establishes upper limits for thermal processing applications and storage conditions.
Photochemical stability represents a significant consideration for calcium L-methylfolate due to the inherent photosensitivity of reduced folate compounds. Studies on L-5-methyltetrahydrofolic acid have demonstrated that ultraviolet radiation exposure, particularly in the UVB region, induces photodegradation processes. The compound absorbs ultraviolet radiation with an absorption coefficient of 24,250 ± 1,170 M⁻¹cm⁻¹ at 290 nanometers, indicating significant photochemical reactivity.
Oxidative stability studies reveal that calcium L-methylfolate is susceptible to oxidation under aerobic conditions, with degradation following first-order reaction kinetics. The stability demonstrates pH dependence, with greater stability observed at pH 4 compared to pH 6.8 in buffer systems. The presence of antioxidants, particularly sodium ascorbate, significantly enhances stability by providing protective effects against thermal oxidation.
Table 3: Stability Parameters for Calcium L-methylfolate
Commercial storage recommendations specify maintenance at 2-8 degrees Celsius in unopened original containers, with a designated shelf life of 24 months under these conditions. The compound exhibits slight hygroscopic properties, necessitating protection from moisture during storage and handling.
Spectroscopic Properties
The spectroscopic characteristics of calcium L-methylfolate provide valuable insights into its molecular structure and electronic properties. Ultraviolet-visible spectroscopy reveals distinctive absorption patterns that differentiate the compound from related folate derivatives. The primary absorption maximum occurs in the ultraviolet region, with the spectrum red-shifted compared to folic acid due to the reduced state of the pteridine ring system.
Fluorescence spectroscopy demonstrates that calcium L-methylfolate exhibits weak fluorescence emission, with maximum intensity observed in the wavelength region around 360 nanometers. The fluorescence quantum yield is relatively low compared to related compounds, with studies indicating that para-aminobenzoic acid derivatives exhibit approximately 20 times higher fluorescence yields than the methylfolate compound.
Nuclear magnetic resonance spectroscopy has been employed for structural characterization and purity assessment of calcium L-methylfolate. The complex molecular structure generates characteristic resonance patterns that enable identification of specific molecular components and assessment of stereochemical purity. High-performance liquid chromatography coupled with spectroscopic detection methods provides sensitive analytical approaches for quantitative determination and isomeric purity evaluation.
Infrared spectroscopy reveals characteristic absorption bands corresponding to the various functional groups within the molecular structure. The spectrum includes bands attributable to amino group vibrations, carbonyl stretching modes, aromatic carbon-carbon bonds, and carboxylate functionalities. These spectroscopic fingerprints serve as definitive identification parameters for quality control and analytical verification purposes.
Mass spectrometry provides molecular weight confirmation and structural fragmentation patterns that support structural assignments. The calcium salt nature of the compound influences ionization behavior and fragmentation pathways during mass spectrometric analysis, generating characteristic spectral patterns that distinguish it from other folate derivatives.
Properties
CAS No. |
129025-21-4 |
|---|---|
Molecular Formula |
C9H8ClNOS |
Origin of Product |
United States |
Preparation Methods
Calcium L-methylfolate is synthesized by reducing folic acid to tetrahydrofolic acid, followed by methylation and diastereoselective crystallization in water to form L-5-methyltetrahydrofolate as its calcium salt . An improved method involves the reduction of folic acid using potassium borohydride catalyzed by lead nitrate, yielding 5,6,7,8-tetrahydrofolic acid and calcium-5-methyltetrahydrofolate . Industrial production methods ensure the product meets specific purity and quality standards, making it suitable for use in various applications .
Chemical Reactions Analysis
Calcium L-methylfolate undergoes several types of chemical reactions, including:
Reduction: The reduction of folic acid to tetrahydrofolic acid is a key step in its synthesis.
Methylation: This step involves the addition of a methyl group to tetrahydrofolic acid to form L-5-methyltetrahydrofolate.
Diastereoselective Crystallization: This process ensures the formation of the desired diastereomer of L-5-methyltetrahydrofolate.
Common reagents used in these reactions include potassium borohydride, lead nitrate, and various solvents and catalysts . The major products formed from these reactions are 5,6,7,8-tetrahydrofolic acid and calcium-5-methyltetrahydrofolate .
Scientific Research Applications
Nutritional Applications
1. Dietary Supplementation:
Calcium L-methylfolate is increasingly used as a dietary supplement due to its superior bioavailability compared to folic acid. Research indicates that at doses of 400 μg/day or higher, calcium L-methylfolate demonstrates enhanced absorption and efficacy in raising serum folate levels . The European Food Safety Authority (EFSA) has recognized calcium L-methylfolate as a safe source of folate for use in infant formulas, baby foods, and processed cereal-based foods .
2. Conversion to Dietary Folate Equivalents:
Studies have established conversion factors for calcium L-methylfolate into dietary folate equivalents (DFE). For intakes below 400 μg/day, the conversion factor is proposed at 1.7 relative to natural food folate. For higher intakes, a factor of 2 is suggested, emphasizing its role in fortifying food products .
Clinical Applications
1. Mental Health Treatment:
Calcium L-methylfolate has been studied as an adjunctive treatment for major depressive disorder (MDD). A notable study evaluated its long-term efficacy and safety when combined with selective serotonin reuptake inhibitors (SSRIs). Results indicated that 38% of participants achieved full recovery after 12 months of treatment with 15 mg/day of calcium L-methylfolate . This suggests that it may be beneficial for patients who do not respond adequately to standard antidepressant therapies.
2. Cognitive Function:
Emerging research suggests that calcium L-methylfolate supplementation may have cognitive benefits, particularly for individuals with elevated homocysteine levels or low folate status. It is being investigated as a potential treatment for neurodegenerative conditions such as Alzheimer's disease .
Safety and Toxicity Evaluations
Extensive safety evaluations have confirmed that calcium L-methylfolate is non-genotoxic and does not exhibit teratogenic or embryotoxic effects. Studies involving animal models showed no adverse effects at high doses, reinforcing its safety profile for use in various populations, including infants and pregnant women .
Summary of Findings
| Application Area | Key Findings |
|---|---|
| Nutritional Supplementation | Enhanced bioavailability compared to folic acid; recognized safe for infant formulas |
| Clinical Use | Effective adjunctive treatment for major depressive disorder; potential cognitive benefits |
| Safety Profile | Non-genotoxic; no observed adverse effects in toxicity studies |
Case Studies
1. Infant Formula Study:
A clinical study assessed the growth and tolerance of infants consuming formulas supplemented with calcium L-methylfolate versus those with conventional folic acid. No significant differences were observed, supporting the safety and efficacy of calcium L-methylfolate in early nutrition .
2. Depression Treatment Study:
In a long-term study on adults with MDD, subjects receiving 15 mg/day of calcium L-methylfolate alongside SSRIs showed significant improvements in recovery rates over 12 months, particularly among those initially in remission .
Mechanism of Action
Calcium L-methylfolate exerts its effects by acting as a methyl donor in the methylation of homocysteine to form methionine and tetrahydrofolate . This reaction is catalyzed by methionine synthase, a vitamin B12-dependent enzyme . The resulting tetrahydrofolate is then used in the synthesis of thymidine, purines, and methionine, which are essential for DNA and RNA synthesis . This compound is also involved in the regulation of homocysteine levels, which is crucial for cardiovascular health .
Comparison with Similar Compounds
Table 1: Structural and Regulatory Comparison
- Stereochemical Specificity : Calcium L-methylfolate contains the bioactive L-isomer, whereas racemic forms (e.g., Calcium D,L-methylfolate) include inactive D-isomers, reducing efficacy .
- Functional Groups : Calcium folinate has a formyl group instead of a methyl group, enabling its role in chemotherapy rescue .
Bioavailability and Metabolic Pathways
Table 2: Bioavailability and Clinical Utility
- Superiority Over Folic Acid : Calcium L-methylfolate circumvents enzymatic bottlenecks, making it optimal for individuals with impaired folate metabolism .
Q & A
Q. Table 1: Key Characterization Parameters
| Parameter | Method | Acceptance Criteria |
|---|---|---|
| Stereochemical Purity | NMR (¹H/¹³C) | No D-isomer detectable |
| Chemical Purity | HPLC-UV (254 nm) | ≥98% peak area |
| Moisture Content | Karl Fischer Titration | ≤0.5% w/w |
How can researchers resolve contradictions between in vitro and in vivo bioavailability studies of calcium L-methylfolate?
Advanced Research Focus
Discrepancies often arise due to:
- Physiological Factors : In vitro models may not replicate intestinal transporters (e.g., proton-coupled folate transporter) or gut microbiota interactions . Validate using Caco-2 cell monolayers for absorption studies and compare with rodent pharmacokinetic data .
- Formulation Variability : Polymorphic forms (e.g., anhydrous vs. hydrate) impact solubility. Use powder X-ray diffraction (PXRD) and dissolution testing under simulated gastrointestinal conditions .
- Data Triangulation : Combine LC-MS/MS plasma assays with stable isotope tracers to differentiate endogenous vs. exogenous folate .
Q. Methodological Recommendations :
Conduct dose-escalation studies to identify non-linear pharmacokinetics.
Use crossover designs to control inter-subject variability .
What analytical validation strategies are critical for quantifying calcium L-methylfolate in complex biological matrices?
Q. Advanced Research Focus
- Sample Preparation : Acidify plasma/serum (pH 3.0) to stabilize the reduced folate, followed by solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges .
- Chromatography : Optimize reverse-phase HPLC with ion-pairing agents (e.g., tetrabutylammonium) to separate L-methylfolate from 5-formyltetrahydrofolate and other isomers .
- Validation Parameters :
- Specificity : No interference from homocysteine or ascorbic acid.
- Accuracy/Precision : ≤15% CV for intra-/inter-day variability .
How does the polymorphic form of calcium L-methylfolate influence its stability in preclinical formulations?
Q. Basic Research Focus
- Stability Testing : Accelerate degradation studies (40°C/75% RH for 6 months) with PXRD monitoring to detect phase transitions .
- Excipient Compatibility : Avoid reducing sugars (e.g., lactose) to prevent methylfolate oxidation. Use microcrystalline cellulose and croscarmellose sodium as inert carriers .
- Light Sensitivity : Store in amber glass under nitrogen atmosphere to prevent photolytic degradation .
What experimental designs are optimal for evaluating calcium L-methylfolate’s role in one-carbon metabolism pathways?
Q. Advanced Research Focus
- Isotopic Tracers : Use ¹³C-labeled serine or glycine to trace methyl group transfer in HEK293 cell models .
- Knockdown Studies : CRISPR/Cas9 silencing of MTHFR to isolate L-methylfolate’s contribution to homocysteine remethylation .
- Multi-Omics Integration : Pair metabolomics (LC-MS) with transcriptomics (RNA-seq) to map folate cycle perturbations .
How should researchers address discrepancies in reported ADME (absorption, distribution, metabolism, excretion) profiles of calcium L-methylfolate?
Q. Advanced Research Focus
- Species-Specific Differences : Rodents exhibit higher biliary excretion than humans. Use humanized liver mouse models for extrapolation .
- Tissue Distribution : Autoradiography with ¹⁴C-labeled L-methylfolate to quantify accumulation in brain/liver .
- Renal Clearance : Adjust for glomerular filtration rate (GFR) in pharmacokinetic models to avoid overestimating urinary excretion .
What criteria should guide the selection of calcium L-methylfolate reference standards for assay validation?
Q. Basic Research Focus
- Certified Reference Materials (CRMs) : Source from WHO-compendial suppliers (e.g., JECFA-listed standards) with ≥99% purity .
- Stability Monitoring : Perform quarterly HPLC-UV checks and store at -80°C in desiccated vials .
- Cross-Validation : Compare NMR data with public databases (e.g., PubChem CID: 135403798) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
